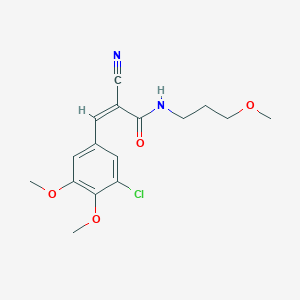

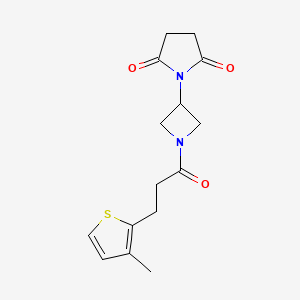

![molecular formula C24H30N2O2 B2392019 N-[2-(7,8-diméthyl-2-oxo-1H-quinolin-3-yl)éthyl]adamantane-1-carboxamide CAS No. 851408-19-0](/img/structure/B2392019.png)

N-[2-(7,8-diméthyl-2-oxo-1H-quinolin-3-yl)éthyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. It is commonly referred to as AEME or AEM-28. This compound has been studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the activation of the nuclear factor-kappa B (NF-kB) pathway, which regulates the production of inflammatory cytokines.

Biochemical and physiological effects:

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide exhibits various biochemical and physiological effects. It has been found to:

1. Increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

3. Inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

4. Increase the expression of heat shock proteins (HSPs), which protect cells against stress.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:

1. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields.

2. It is easy to synthesize and purify.

3. It is stable under normal laboratory conditions.

Some of the limitations include:

1. Its mechanism of action is not fully understood.

2. Its effects may vary depending on the cell type and experimental conditions.

3. Its potential toxicity and side effects are not fully known.

Orientations Futures

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several potential future directions for research. Some of these include:

1. Further studies to elucidate its mechanism of action.

2. Studies to determine its potential toxicity and side effects.

3. Studies to optimize its synthesis and purification methods.

4. Studies to explore its potential use in the treatment of various diseases such as neurodegenerative diseases and inflammatory diseases.

5. Studies to explore its potential use as a tool compound for studying various signaling pathways in the body.

In conclusion, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several advantages and limitations for lab experiments, and there are several potential future directions for research.

Méthodes De Synthèse

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide.

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris notre composé d'intérêt, se sont avérés prometteurs comme agents antiviraux. Par exemple :

- Dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitués ont démontré une activité inhibitrice contre le virus influenza A .

- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré une activité antivirale puissante contre le virus Coxsackie B4 .

Activité anti-VIH

Bien qu'il n'ait pas été directement étudié pour ce composé, les dérivés de l'indole ont été étudiés pour leur potentiel dans la lutte contre le VIH. Le noyau indole joue un rôle crucial dans diverses applications biologiques et cliniques .

Autres applications potentielles

Au-delà des propriétés antivirales, les dérivés de l'indole présentent des activités biologiques diverses, notamment :

En résumé, la N-[2-(7,8-diméthyl-2-oxo-1H-quinolin-3-yl)éthyl]adamantane-1-carboxamide présente un immense potentiel pour de nouvelles possibilités thérapeutiques dans de multiples domaines. Les chercheurs continuent d'explorer ses applications, et son squelette indole reste un pharmacophore précieux pour le développement de médicaments . Si vous avez besoin de plus de détails ou de sections supplémentaires, n'hésitez pas à demander ! 😊

Propriétés

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTYWNPYHSZUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

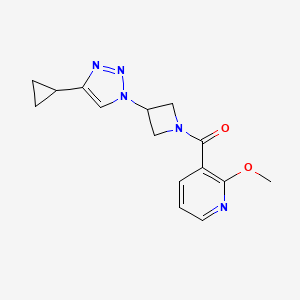

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

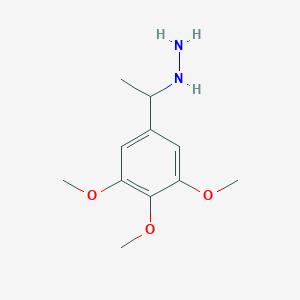

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

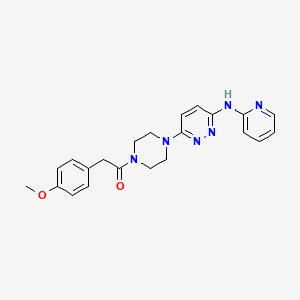

![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)